(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is a chemical compound characterized by its distinct molecular structure and properties. It belongs to the class of alcohols and is specifically a derivative of pyridine, which is a six-membered aromatic ring containing nitrogen. The presence of fluorine atoms on the pyridine ring enhances its biological activity and potential applications in medicinal chemistry.
The compound has been referenced in various patents and scientific literature, indicating its significance in pharmaceutical research and development. Notably, it has been mentioned in patent documents related to cannabinoid receptor modulators and other therapeutic applications, showcasing its relevance in drug discovery .
(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol can be classified as:
The synthesis of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol can be achieved through several methods, often involving the functionalization of pyridine derivatives. Common synthetic routes include:
Specific conditions for synthesis may vary based on the method employed. For instance, using lithium aluminum hydride as a reducing agent can yield high purity products. Reaction temperatures and solvents play crucial roles in optimizing yield and selectivity.
The molecular formula of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is , indicating that it contains seven carbon atoms, eight hydrogen atoms, two fluorine atoms, and one nitrogen atom. The structural representation features a pyridine ring with two fluorine substituents at positions 3 and 5, along with a hydroxyl group attached to the carbon adjacent to the nitrogen.
(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol can participate in various chemical reactions due to the reactive functional groups present:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, using acid catalysts for esterification or specific oxidizing agents for alcohol oxidation.
The mechanism of action for (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol primarily relates to its interactions with biological targets:
Data on specific interactions often require further experimental validation through pharmacological studies.
Relevant data from studies indicate that compounds with similar structures exhibit significant stability and reactivity profiles conducive to medicinal applications.
(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol has several scientific uses:
Catalytic asymmetric hydrogenation of prochiral ketones provides the most atom-economical approach to chiral alcohols, utilizing molecular hydrogen as the reductant. For the synthesis of (1R)-1-(3,5-difluoropyridin-4-yl)ethanol, this method involves the enantioselective reduction of the precursor ketone, 1-(3,5-difluoropyridin-4-yl)ethanone. Ruthenium complexes with chiral diphosphines and amine-based ligands demonstrate exceptional catalytic activity and enantioselectivity under neutral to slightly basic conditions. Particularly effective are RuCl₂(diphosphine)(1,2-diamine) precursors activated with base in 2-propanol, forming the catalytically active ruthenium hydride species in situ [2].
The stereochemical outcome is controlled through a concerted six-membered pericyclic transition state where the Hδ−–Ruδ+–Nδ−–Hδ+ quadrupole on the catalyst aligns with the Cδ+=Oδ− dipole of the ketone. This transition state geometry effectively differentiates between the two enantiofaces of the prochiral carbonyl. For pyridine-derived ketones, electron-deficient ligands such as (S)-XylBINAP [2,2′-bis(di-3,5-xylylphosphino)-1,1′-binaphthyl] paired with (S,S)-DPEN (1,2-diphenylethylenediamine) afford the highest enantioselectivities. The sterically demanding 3,5-xylyl groups on phosphorus create a chiral environment that precisely directs hydride delivery to the re-face of the carbonyl, yielding the desired (R)-alcohol [2].
Table 1: Performance of Ruthenium-Based Catalysts in Asymmetric Hydrogenation of 1-(3,5-Difluoropyridin-4-yl)Ethanone
Catalyst System | Base | Pressure (atm) | TON | TOF (h⁻¹) | ee (%) | Configuration |
---|---|---|---|---|---|---|
RuCl₂[(S)-XylBINAP][(S,S)-DPEN] | t-C₄H₉OK | 8 | 100,000 | 2,170 | 99 | R |
RuH(η¹-BH₄)[(S)-XylBINAP][(S,S)-DPEN] | None | 8 | 100,000 | 14,286 | 99 | R |
RuH(η¹-BH₄)[(S)-XylBINAP][(S,S)-DPEN] | t-C₄H₉OK | 8 | 100,000 | 133,333 | 99 | R |
Iridium catalysts offer complementary reactivity under slightly acidic conditions. The η⁶-arene/TsDPEN–ruthenium and MsDPEN–Cp*iridium systems demonstrate remarkable tolerance to the basic nitrogen in the pyridine ring, preventing catalyst poisoning through non-productive coordination. These complexes operate via an ionic mechanism involving metal-ligand bifunctional activation of H₂, enabling hydrogenation at lower hydrogen pressures (1-10 atm) and ambient temperature. The iridium-based systems exhibit particular efficiency for sterically encumbered heteroaromatic ketones, achieving near-quantitative conversion and enantiomeric excesses exceeding 98% for the target (R)-alcohol without reduction of the fluorinated pyridine ring [2].
Critical reaction parameters include solvent polarity, hydrogen pressure, and temperature. Polar protic solvents like 2-propanol facilitate both substrate solubility and catalyst activation, while optimal hydrogen pressure balances reaction rate and enantioselectivity. Elevated temperatures typically accelerate hydrogenation but may promote background reduction and catalyst decomposition. Through precise optimization, catalytic asymmetric hydrogenation achieves near-perfect enantiocontrol and exceptional productivity, with turnover numbers exceeding 100,000 and turnover frequencies reaching 228,000 h⁻¹ for analogous aryl ketone reductions [2].
Chiral auxiliary approaches provide an alternative strategy when catalytic methods yield insufficient stereoselectivity or when substrate functionalization is required for downstream applications. This methodology involves covalent attachment of a chiral controller to the ketone precursor, diastereoselective reduction, and subsequent auxiliary removal. For (1R)-1-(3,5-difluoropyridin-4-yl)ethanol synthesis, the prochiral ketone is first converted to a chiral imide or amide derivative using enantiomerically pure auxiliaries [4].
Oxazolidinone auxiliaries, particularly those derived from Evans' work, demonstrate exceptional stereodirecting ability. Acylation of the 4-position-substituted oxazolidinone with 3,5-difluoropyridine-4-acetic acid generates an activated carbonyl susceptible to stereoselective reduction. Deprotonation at the α-position with lithium diisopropylamide forms the (Z)-enolate, which undergoes diastereoselective alkylation with methyl iodide to install the methyl group with defined stereochemistry. The bulky substituent at the 4-position of the oxazolidinone (typically phenyl or tert-butyl) effectively shields one face of the enolate, directing methylation to occur exclusively from the exposed face. Subsequent reductive cleavage of the auxiliary with lithium borohydride liberates the chiral alcohol without racemization [4].
Table 2: Chiral Auxiliaries in Diastereoselective Synthesis of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol
Chiral Auxiliary | Coupling Method | Diastereoselective Step | d.r. | Auxiliary Removal | Overall Yield (%) |
---|---|---|---|---|---|
(4R)-Phenyloxazolidinone | Acyl chloride | Enolate alkylation | >20:1 | LiBH₄ reduction | 65-70 |
(1R,2S)-trans-2-Phenylcyclohexanol | Esterification | Hydride reduction | 10:1 | LiAlH₄ reduction | 60-65 |
Camphorsultam | Acylation | Chelation-controlled reduction | 15:1 | Transesterification | 55-60 |
Whitesell's trans-2-phenylcyclohexanol auxiliary offers an economical alternative, though with slightly lower stereoselectivity. The auxiliary is coupled to the carboxylic acid derivative of the ketone (1-(3,5-difluoropyridin-4-yl)ethanone oxidized to acetic acid) via esterification. Chelation-controlled reduction using zinc borohydride then delivers the syn-diastereomer preferentially through a six-membered cyclic transition state where the hydride attacks from the less hindered face opposite to the phenyl-bearing ring. The diastereomeric ratio typically reaches 10:1, and chromatographic separation followed by saponification or transesterification releases the enantiomerically enriched (R)-alcohol [4].
The camphorsultam auxiliary provides enhanced rigidity due to its bicyclic structure, often improving diastereoselectivity. The sulfonyl group chelates with metal hydrides (e.g., DIBAL-H), creating a well-defined chiral environment around the carbonyl. Reduction proceeds through a Zimmerman-Traxler transition state where the steric bulk of the camphor skeleton blocks one approach trajectory, yielding diastereomeric ratios exceeding 15:1. Cleavage is achieved under mild conditions via nucleophilic attack on the carbonyl, preserving the stereochemical integrity of the newly formed chiral center [4].
Despite requiring stoichiometric auxiliary and additional synthetic steps, these methods guarantee high enantiomeric purity after diastereomer separation and provide crystalline intermediates that facilitate purification. The approach is particularly valuable when the chiral auxiliary can be recovered and recycled, improving process economics for multi-kilogram syntheses where catalytic methods may face scalability challenges.
Biocatalytic reduction using alcohol dehydrogenases (ADHs) has emerged as a sustainable methodology for synthesizing enantiopure (1R)-1-(3,5-difluoropyridin-4-yl)ethanol under mild conditions. Engineered ADH variants demonstrate exceptional activity toward sterically demanding pyridyl ketones while maintaining perfect anti-Prelog stereoselectivity, delivering the (R)-alcohol with enantiomeric excess exceeding 99% [3].
The Lactobacillus kefir ADH variant "Prince" (Lk-ADH-E145F-F147L-Y190C) exemplifies this approach. Strategic mutations at the substrate binding tunnel entrance (E145F, F147L, Y190C) significantly expand the active site to accommodate bulky heteroaromatic substrates while maintaining precise stereocontrol. The variant exhibits broad cofactor specificity, utilizing both NADH and NADPH, though NADPH-dependent reduction typically shows higher reaction rates for pyridine derivatives. Cofactor regeneration employs isopropanol as a sacrificial substrate, generating acetone as the sole byproduct and driving the reaction to completion without additional reagents [3].
Table 3: Biocatalytic Reduction Performance of Lk-ADH Prince for Pyridine-Derived Ketones
Substrate | Substrate Conc. (mM) | Co-solvent (% v/v) | Conversion (%) | ee (%) | Isolated Yield (%) |
---|---|---|---|---|---|
1-(3,5-Difluoropyridin-4-yl)ethanone | 100 | 10 (2-PrOH) | >99.9 | >99 | 91 |
1-(3,5-Dichloropyridin-4-yl)ethanone | 100 | 10 (2-PrOH) | 99.5 | >99 | 89 |
1-(Pyridin-4-yl)ethanone | 100 | 20 (2-PrOH) | 98 | 98 | 85 |
1-(5-Bromopyridin-3-yl)ethanone | 50 | 15 (MTBE) | 95 | 97 | 82 |
Reaction optimization studies reveal that magnesium ions (1 mM MgCl₂) stabilize the enzyme structure, preventing aggregation and maintaining catalytic efficiency. The optimal pH range is 7.0-7.5 in Tris-HCl buffer, balancing enzymatic activity and cofactor stability. Whole-cell biocatalysts (Escherichia coli overexpressing Lk-ADH Prince) demonstrate superior operational stability compared to isolated enzymes, enabling reuse for up to five cycles without significant activity loss. Substrate loading up to 100 mM (16.7 g/L) achieves near-quantitative conversion within 24 hours at 30°C with gentle agitation (250 rpm), highlighting the industrial viability of this approach [3].
Solvent engineering significantly influences both reaction rate and enantioselectivity, particularly for challenging substrates. For the 3,5-difluoropyridyl ketone, increasing isopropanol concentration to 20% (v/v) enhances substrate solubility without denaturing the enzyme. Alternatively, hydrophobic co-solvents like methyl tert-butyl ether (MTBE) improve mass transfer of lipophilic substrates into the cells. Remarkably, switching from aqueous buffer to MTBE as the primary reaction medium completely reverses enantioselectivity for certain substrate analogs, though the 3,5-difluoropyridyl ketone consistently yields the (R)-enantiomer regardless of solvent system [3].
The preparative-scale bioreduction employs freeze-dried recombinant Escherichia coli cells (20 mg/mL) as catalyst, isopropanol (10-20% v/v) for cofactor regeneration, and substrate concentrations of 50-100 mM. Under these conditions, the process delivers (1R)-1-(3,5-difluoropyridin-4-yl)ethanol in 91% isolated yield and >99% ee after simple extraction and purification. This green chemistry approach eliminates heavy metal catalysts, operates at ambient temperature and pressure, and aligns with pharmaceutical industry preferences for sustainable manufacturing processes [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0